ethenyl acetate;(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoic acid;2-ethylhexyl prop-2-enoate
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Overview
Description
2-Butenedioic acid (2Z)-, mono(2-ethylhexyl) ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate is a complex polymeric compound. This compound is formed by the polymerization of 2-butenedioic acid (2Z)-, mono(2-ethylhexyl) ester with ethenyl acetate and 2-ethylhexyl 2-propenoate. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, mono(2-ethylhexyl) ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate involves the polymerization of its monomeric components. The process typically includes:
Polymerization Reaction: The monomers, 2-butenedioic acid (2Z)-, mono(2-ethylhexyl) ester, ethenyl acetate, and 2-ethylhexyl 2-propenoate, are subjected to polymerization reactions under controlled conditions.
Catalysts and Initiators: Catalysts such as peroxides or azo compounds are used to initiate the polymerization process.
Reaction Conditions: The reaction is carried out at elevated temperatures and pressures to ensure complete polymerization.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are mixed and polymerized. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2Z)-, mono(2-ethylhexyl) ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
2-Butenedioic acid (2Z)-, mono(2-ethylhexyl) ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways:
Molecular Targets: The ester groups in the polymer can interact with proteins and enzymes, affecting their function.
Pathways Involved: The polymer can influence cellular pathways by altering the local chemical environment, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester
- 2-Butenedioic acid (Z)-, dibutyl ester
Uniqueness
2-Butenedioic acid (2Z)-, mono(2-ethylhexyl) ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate is unique due to its specific combination of monomers, which imparts distinct chemical and physical properties. This polymer exhibits superior adhesive properties and chemical resistance compared to its similar compounds, making it highly valuable in industrial applications.
Properties
CAS No. |
61909-78-2 |
---|---|
Molecular Formula |
C27H46O8 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
ethenyl acetate;(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoic acid;2-ethylhexyl prop-2-enoate |
InChI |
InChI=1S/C12H20O4.C11H20O2.C4H6O2/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-6-4(2)5/h7-8,10H,3-6,9H2,1-2H3,(H,13,14);6,10H,3-5,7-9H2,1-2H3;3H,1H2,2H3/b8-7-;; |
InChI Key |
YJERMKIQJGRKCK-OTMFCZTRSA-N |
Isomeric SMILES |
CCCCC(CC)COC(=O)C=C.CCCCC(CC)COC(=O)/C=C\C(=O)O.CC(=O)OC=C |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C.CCCCC(CC)COC(=O)C=CC(=O)O.CC(=O)OC=C |
Related CAS |
61909-78-2 |
Origin of Product |
United States |
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